molecular formula C18H15Cl2N3O3S B11174416 2,6-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11174416
M. Wt: 424.3 g/mol
InChI Key: RENDFPNXQPMVKD-UHFFFAOYSA-N
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Description

2,6-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro and dimethoxyphenyl groups, as well as a thiadiazole ring. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenylmethyl intermediate, which is then reacted with thiadiazole derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-substituted thiadiazoles.

Scientific Research Applications

2,6-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: The unique combination of the dichloro-substituted benzamide core with the 3,4-dimethoxyphenyl and thiadiazole groups sets 2,6-DICHLORO-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE apart from other compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15Cl2N3O3S

Molecular Weight

424.3 g/mol

IUPAC Name

2,6-dichloro-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H15Cl2N3O3S/c1-25-13-7-6-10(8-14(13)26-2)9-15-22-23-18(27-15)21-17(24)16-11(19)4-3-5-12(16)20/h3-8H,9H2,1-2H3,(H,21,23,24)

InChI Key

RENDFPNXQPMVKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

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